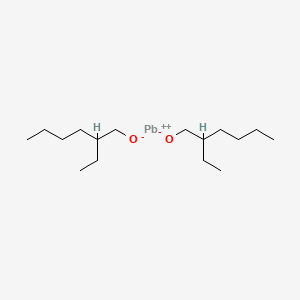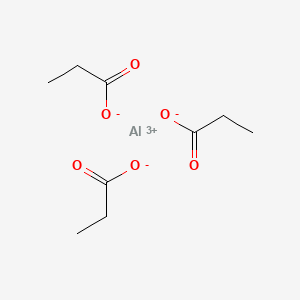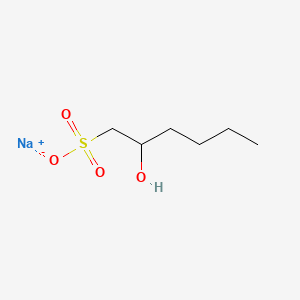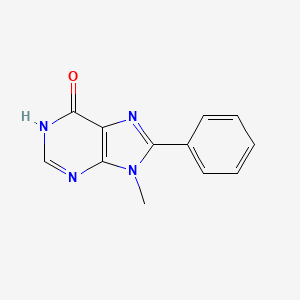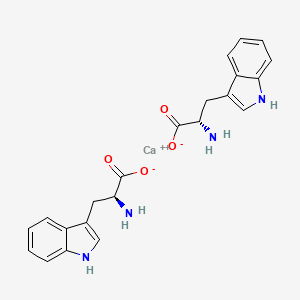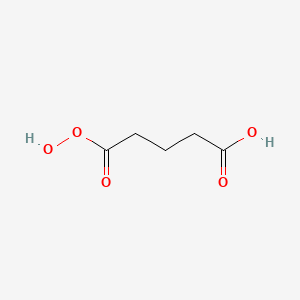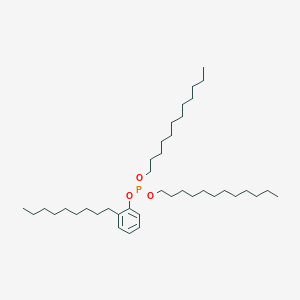
Didodecyl nonylphenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl nonylphenyl phosphite is an organophosphorus compound with the molecular formula C39H73O3P. It is commonly used as an antioxidant in various industrial applications, particularly in the stabilization of polymers. The compound is known for its ability to protect materials from oxidative degradation, thereby extending their lifespan and maintaining their properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Didodecyl nonylphenyl phosphite is typically synthesized through the esterification of phosphorous acid with didodecyl alcohol and nonylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Phosphorous acid+Didodecyl alcohol+Nonylphenol→Didodecyl nonylphenyl phosphite+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in specific ratios and heated to facilitate the reaction. Catalysts may be used to increase the reaction rate and yield. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Didodecyl nonylphenyl phosphite primarily undergoes oxidation and hydrolysis reactions.
Oxidation: The compound can be oxidized to form phosphates, which are more stable and less reactive.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorous acid and the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Hydrolysis can occur under acidic or basic conditions, with water acting as the reagent.
Major Products Formed:
Oxidation: Phosphates
Hydrolysis: Phosphorous acid, didodecyl alcohol, and nonylphenol
Applications De Recherche Scientifique
Didodecyl nonylphenyl phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as an antioxidant in the stabilization of polymers and other materials.
Biology: Investigated for its potential effects on cellular processes and as a stabilizing agent in biological samples.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf life.
Industry: Widely used in the production of plastics, rubber, and other materials to prevent oxidative degradation.
Mécanisme D'action
The primary mechanism by which didodecyl nonylphenyl phosphite exerts its effects is through its antioxidant properties. The compound acts by donating electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage to materials. This process involves the formation of more stable phosphates, which do not participate in further oxidation reactions.
Comparaison Avec Des Composés Similaires
- Tris(nonylphenyl) phosphite
- Diisotridecyl phenyl phosphite
- Butylidenebis(tert-butylphenyl) phosphite
These compounds share similar antioxidant properties but differ in their specific structures and applications. Didodecyl nonylphenyl phosphite stands out due to its specific balance of hydrophobic and hydrophilic characteristics, making it versatile for various industrial uses.
Propriétés
Numéro CAS |
35239-35-1 |
|---|---|
Formule moléculaire |
C39H73O3P |
Poids moléculaire |
621.0 g/mol |
Nom IUPAC |
didodecyl (2-nonylphenyl) phosphite |
InChI |
InChI=1S/C39H73O3P/c1-4-7-10-13-16-18-20-23-26-31-36-40-43(41-37-32-27-24-21-19-17-14-11-8-5-2)42-39-35-30-29-34-38(39)33-28-25-22-15-12-9-6-3/h29-30,34-35H,4-28,31-33,36-37H2,1-3H3 |
Clé InChI |
XRZOGOFWWKOYPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


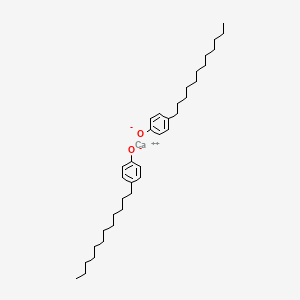
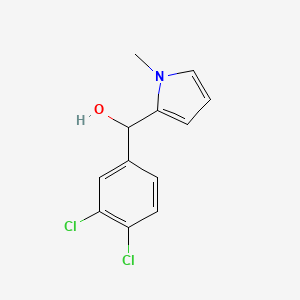
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
